![molecular formula C8H5N5 B3198905 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile CAS No. 1016700-35-8](/img/structure/B3198905.png)
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
Overview
Description
“2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring and a pyridine ring . The exact structure can be confirmed by spectroscopic techniques .Scientific Research Applications
Inhibitor of Xanthine Oxidoreductase
- 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile, specifically in the form of FYX-051, acts as a potent inhibitor of bovine milk xanthine oxidoreductase (XOR). It exhibits both structure- and mechanism-based inhibition, forming a tight complex with XOR and demonstrating long-lasting hypouricemic effects in a rat model, suggesting potential for clinical treatment of hyperuricemia (Matsumoto et al., 2011).
Development of Kinase Inhibitors
- A scalable synthesis for BMS-986236, a potent kinase inhibitor, was developed using an alternate azide intermediate, showcasing the versatility of compounds like this compound in pharmaceutical manufacturing (Arunachalam et al., 2019).
Antimicrobial Activities
- Novel derivatives of this compound have been synthesized and evaluated for antimicrobial properties. These compounds exhibit promising antimicrobial activities, which could be useful in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Drug Candidates
- Functionalized 1H-1,2,3-triazole-4-carbonitriles, including those related to this compound, have been synthesized and examined as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines. These are considered promising for creating combinatorial libraries for anticancer drug discovery (Sekh et al., 2021).
Ligand Stability and Properties
- The ligand stability and properties of inverse and regular 2-pyridyl-1,2,3-triazole complexes have been compared. These studies are crucial for understanding the chemical and physical properties of such complexes, impacting their potential use in various applications (Lo et al., 2015).
Safety and Hazards
Future Directions
The future directions for the research on “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” and similar compounds could involve further exploration of their pharmacological properties, optimization of their synthesis methods, and investigation of their potential applications in medicine, particularly in cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets, particularly in the context of anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets leading to changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWHJCVMSTOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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